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molecular formula C9H10O B079243 2-(4-Methylphenyl)oxirane CAS No. 13107-39-6

2-(4-Methylphenyl)oxirane

Cat. No. B079243
M. Wt: 134.17 g/mol
InChI Key: QAWJAMQTRGCJMH-UHFFFAOYSA-N
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Patent
US04011319

Procedure details

Following the procedure of Example 16 and employing 4.84 g. (0.115 mol) of 57% sodium hydride, 23.5 g. (0.115 mol) of trimethylsulfonium iodide and 11.9 g. (0.099 mol) of p-tolualdehyde there is obtained p-methylstyrene oxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.115 mol
Type
reactant
Reaction Step Two
Quantity
0.115 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].C[S+](C)C.[CH3:8][C:9]1[CH:17]=[CH:16][C:12]([CH:13]2[O:15]C2)=[CH:11][CH:10]=1>>[C:9]1([CH3:8])[CH:17]=[CH:16][C:12]([CH:13]=[O:15])=[CH:11][CH:10]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C2CO2)C=C1
Step Two
Name
Quantity
0.115 mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.115 mol
Type
reactant
Smiles
[I-].C[S+](C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.099 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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